Ethyl 4-ethylthiazole-2-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of EETC usually starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate . This intermediate is then reacted with thiourea to give the target molecule . An alternative one-step synthesis of EETC has been designed by using ethyl acetoacetate, thiourea, and iodine as the materials .Molecular Structure Analysis

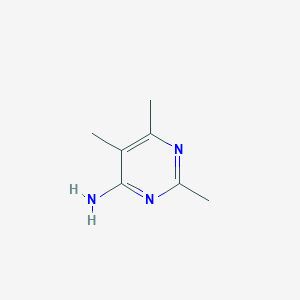

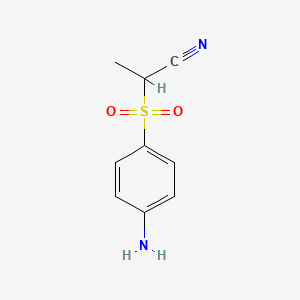

The molecular formula of EETC is C8H11NO2S. The molecular weight is 185.24.Chemical Reactions Analysis

EETC is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Physical And Chemical Properties Analysis

EETC is a yellow to pale yellow oil . It is stored sealed in dry, room temperature conditions . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Thiazole derivatives, including Ethyl 4-ethylthiazole-2-carboxylate, have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radical damage, which can lead to chronic diseases such as cancer and heart disease. The thiazole ring’s structure allows for the scavenging of free radicals, contributing to its antioxidant activity .

Analgesic and Anti-inflammatory Applications

Research has indicated that thiazole compounds can exhibit significant analgesic and anti-inflammatory activities. These properties make Ethyl 4-ethylthiazole-2-carboxylate a candidate for the development of new pain relief and anti-inflammatory drugs, potentially offering alternatives to current medications with fewer side effects .

Antimicrobial and Antifungal Applications

Ethyl 4-ethylthiazole-2-carboxylate has been explored for its antimicrobial and antifungal effects. The compound’s ability to inhibit the growth of various bacteria and fungi makes it a valuable asset in the fight against drug-resistant strains. It could lead to the development of new antimicrobial agents that are effective against multidrug-resistant pathogens .

Anti-HIV Activity

Thiazole derivatives have shown promise in the treatment of HIV. The structural features of Ethyl 4-ethylthiazole-2-carboxylate may allow it to interfere with the replication cycle of the HIV virus, providing a potential pathway for the development of novel anti-HIV medications .

Antitumor and Cytotoxic Applications

The cytotoxic properties of thiazole compounds have been the subject of research for their potential use in cancer therapy. Ethyl 4-ethylthiazole-2-carboxylate could be used to design drugs that target cancer cells, minimizing damage to healthy cells and reducing the side effects associated with traditional chemotherapy .

Neuroprotective Applications

Thiazoles, including Ethyl 4-ethylthiazole-2-carboxylate, have been investigated for their neuroprotective effects. These compounds may play a role in the prevention and treatment of neurodegenerative diseases by protecting neuronal cells from damage and supporting the maintenance of neurological function .

Anticonvulsant Applications

Ethyl 4-ethylthiazole-2-carboxylate has been studied for its potential use as an anticonvulsant. The compound’s ability to modulate neurotransmitter activity could be beneficial in the treatment of epilepsy and other seizure disorders, offering a new avenue for therapeutic intervention .

Diuretic Applications

Thiazole derivatives have been reported to possess diuretic activity, which can be useful in the management of conditions like hypertension and edema. Ethyl 4-ethylthiazole-2-carboxylate could contribute to the development of diuretics that are more effective and have fewer side effects than current options .

Safety and Hazards

Zukünftige Richtungen

EETC and its 2-substituted derivatives are building blocks in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . They have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential . Therefore, the future directions of EETC could be in the development of new therapeutic agents.

Wirkmechanismus

Target of Action

Ethyl 4-ethylthiazole-2-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazoles are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Ethyl 4-ethylthiazole-2-carboxylate.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives may influence their action in different environments .

Eigenschaften

IUPAC Name |

ethyl 4-ethyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-6-5-12-7(9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBLTQUPTGKZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-ethylthiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)

![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)